molecular formula C17H14N4O2S B7561629 N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B7561629
M. Wt: 338.4 g/mol
InChI Key: PNLYUNJWYCCFMJ-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that integrates an indole moiety with a thiazolopyrimidine structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Thiazolopyrimidine Core: This step involves the cyclization of a thioamide with a β-dicarbonyl compound under basic conditions to form the thiazole ring, followed by further cyclization with a urea derivative to form the pyrimidine ring.

    Coupling of Indole and Thiazolopyrimidine: The final step involves the coupling of the indole derivative with the thiazolopyrimidine core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors due to its ability to interact with biological macromolecules. It is being studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to hydrophobic pockets in proteins, while the thiazolopyrimidine core can form hydrogen bonds and electrostatic interactions with amino acid residues. This dual interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(1H-indol-5-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

Compared to similar compounds, N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the specific position of the indole moiety, which can significantly influence its binding affinity and selectivity towards biological targets. This positional difference can lead to variations in biological activity and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-9-10(2)24-17-19-8-12(16(23)21(9)17)15(22)20-14-5-3-4-13-11(14)6-7-18-13/h3-8,18H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLYUNJWYCCFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC4=C3C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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